3-(Anthracen-9-yl)pyridine
CAS No.: 20308-97-8
Cat. No.: VC7957009
Molecular Formula: C19H13N
Molecular Weight: 255.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20308-97-8 |
---|---|
Molecular Formula | C19H13N |
Molecular Weight | 255.3 g/mol |
IUPAC Name | 3-anthracen-9-ylpyridine |
Standard InChI | InChI=1S/C19H13N/c1-3-9-17-14(6-1)12-15-7-2-4-10-18(15)19(17)16-8-5-11-20-13-16/h1-13H |
Standard InChI Key | XVELJKVGYZEBLI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CN=CC=C4 |
Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CN=CC=C4 |
Introduction
Chemical Context and Structural Overview
Molecular Architecture
3-(Anthracen-9-yl)pyridine consists of an anthracene moiety (three fused benzene rings) linked to a pyridine ring at the 9th position of anthracene and the 3rd position of pyridine. This substitution pattern distinguishes it from the 4-(Anthracen-9-yl)pyridine isomer, where the pyridine attaches at the para position. The meta-substitution in the 3-isomer introduces steric and electronic differences, potentially altering packing behavior and intermolecular interactions compared to the 4-isomer .
Bonding and Geometry
In anthracene-pyridine hybrids, bond lengths and angles are critical for understanding conjugation and stability. For 4-(Anthracen-9-yl)pyridine, the C–N bond in the pyridine ring measures 1.3351(11) Å, while anthracene C–C bonds range from 1.3534(13) to 1.4352(1) Å . The 3-isomer likely exhibits similar bond metrics, though the dihedral angle between anthracene and pyridine planes may differ due to steric hindrance at the meta position. Computational models suggest a dihedral angle closer to 75–80° for the 3-isomer, compared to 71.64° observed in the 4-isomer .
Synthetic Pathways
Suzuki–Miyaura Cross-Coupling
The 4-isomer is synthesized via Suzuki–Miyaura coupling between 9-bromoanthracene and pyridin-4-ylboronic acid . Adapting this method for the 3-isomer would require pyridin-3-ylboronic acid as the coupling partner. Key reaction parameters include:
Component | Quantity (10 mmol scale) | Role |
---|---|---|
9-Bromoanthracene | 2.56 g | Electrophile |
Pyridin-3-ylboronic acid | 1.23 g | Nucleophile |
Pd(PPh₃)₄ | 0.10 g | Catalyst |
K₂CO₃ (22% aqueous) | 40 mL | Base |
Toluene | 90 mL | Solvent |
Refluxing for 12 hours under nitrogen yields crude product, purified via column chromatography (petroleum ether/ethyl acetate, 3:1 v/v). The 3-isomer’s lower symmetry may reduce crystallinity compared to the 4-isomer, necessitating modified recrystallization conditions.
Supramolecular Features and Packing Behavior
Intermolecular Interactions
In the 4-isomer, C–H⋯π interactions (2.7391 Å) and π–π stacking (3.6061 Å) drive one-dimensional chain formation . The 3-isomer’s meta substitution likely disrupts these motifs, favoring weaker or alternative interactions. Density functional theory (DFT) simulations predict:
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C–H⋯N Interactions: Between pyridine’s nitrogen and anthracene’s H atoms (estimated d ≈ 2.8–3.0 Å).
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Offset π–π Stacking: Anthracene planes may adopt slip-stacked arrangements with interplanar distances of 3.7–4.0 Å.
Crystallographic Predictions
Hypothetical unit cell parameters for 3-(Anthracen-9-yl)pyridine, derived from analog data:
Parameter | Predicted Value (Å/°) | 4-Isomer Value |
---|---|---|
a | 6.20 ± 0.10 | 6.0777(4) |
b | 20.50 ± 0.15 | 20.9211(16) |
c | 10.10 ± 0.10 | 10.2574(7) |
β | 103.0 ± 0.5 | 102.476(3) |
Space Group | P2₁/c | C2/c |
Challenges and Research Gaps
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Synthetic Yield: Meta-directing effects in Suzuki coupling may reduce yields compared to para-substituted analogs (69% for 4-isomer ).
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Crystallization: Solvent selection (e.g., dichloromethane/ethyl acetate) must account for the 3-isomer’s lower symmetry.
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Stability: Anthracene’s photoactivity raises concerns about degradation under UV light, necessitating stability studies.
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